2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate
Overview
Description
2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with 2,6-dichlorophenyl and 4-methoxy-3-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the sulfonation of 2,6-dichlorophenyl 4-methoxy-3-methylbenzene. The reaction is carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy and methyl groups on the benzene ring can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonate derivatives, while oxidation can produce corresponding aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structural features allow it to interact with biological molecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorophenyl 4-methoxybenzenesulfonate: Lacks the methyl group on the benzene ring.
2,6-dichlorophenyl 3-methylbenzenesulfonate: Lacks the methoxy group on the benzene ring.
4-methoxy-3-methylbenzenesulfonate: Lacks the 2,6-dichlorophenyl group.
Uniqueness
2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate is unique due to the presence of both 2,6-dichlorophenyl and 4-methoxy-3-methyl groups on the benzene ring This combination of substituents imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds
Properties
IUPAC Name |
(2,6-dichlorophenyl) 4-methoxy-3-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-8-10(6-7-13(9)19-2)21(17,18)20-14-11(15)4-3-5-12(14)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJOPAHWOQELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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